molecular formula C11H11N3O2 B1452593 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219828-30-4

5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1452593
CAS No.: 1219828-30-4
M. Wt: 217.22 g/mol
InChI Key: DOECNUXHGPJYOM-UHFFFAOYSA-N
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Description

Structural Characterization

5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound characterized by a 1,3,4-oxadiazole core substituted with a 4-(cyclopropyloxy)phenyl group at position 5 and an amine group at position 2. Its molecular formula is $$ \text{C}{11}\text{H}{11}\text{N}{3}\text{O}{2} $$, with a molecular weight of 217.22 g/mol. The compound’s structure integrates aromatic and non-aromatic rings, contributing to its unique physicochemical properties.

Key Structural Features:

  • 1,3,4-Oxadiazole ring : A five-membered heterocycle containing two nitrogen atoms and one oxygen atom in the 1,3,4-positions.
  • 4-(Cyclopropyloxy)phenyl substituent : A phenyl group para-substituted with a cyclopropyloxy moiety, enhancing steric and electronic complexity.
  • Amino group : Positioned at the 2nd carbon of the oxadiazole ring, enabling hydrogen bonding and nucleophilic interactions.

Table 1: Molecular Properties

Property Value/Descriptor
Molecular Formula $$ \text{C}{11}\text{H}{11}\text{N}{3}\text{O}{2} $$
Molecular Weight 217.22 g/mol
SMILES Nc1nnc(o1)c1ccc(cc1)OC1CC1
InChIKey DOECNUXHGPJYOM-UHFFFAOYSA-N
CAS Number 1219828-30-4

The compound’s planar oxadiazole ring and bulky cyclopropyloxy substituent influence its crystallinity and solubility. Computational models predict a logP value indicative of moderate lipophilicity, though experimental data remain unpublished for this specific derivative.

Historical Context and Discovery

The compound emerged in the early 21st century amid heightened interest in 1,3,4-oxadiazoles as bioisosteres for carboxylic acids and esters in drug design. Its synthesis aligns with methodologies developed for analogous oxadiazole derivatives, typically involving cyclization of acylhydrazides or oxidative cyclization of thiosemicarbazides. While its exact discovery timeline is undocumented, its CAS registration (1219828-30-4) and commercial availability from suppliers like Enamine and Life Chemicals since the mid-2010s suggest its development as part of targeted libraries for medicinal chemistry.

The structural motif of 1,3,4-oxadiazole is historically significant, with early examples like furamizole (an antibiotic) and zibotentan (an anticancer agent) validating the scaffold’s therapeutic relevance. The incorporation of a cyclopropyloxy group reflects modern strategies to enhance metabolic stability and receptor binding specificity.

Nomenclature and Classification

IUPAC Name:

This compound.

Breakdown:

  • Parent structure : 1,3,4-Oxadiazole, a five-membered ring with oxygen at position 1 and nitrogen at positions 3 and 4.
  • Substituents :
    • At position 5: A phenyl group substituted with a cyclopropyloxy (–O–C₃H₅) group at the para position.
    • At position 2: An amine (–NH₂) group.

Classification:

  • Heterocyclic compound : Contains both oxygen and nitrogen in the aromatic ring.
  • Bicyclic system : Combines an aromatic oxadiazole ring with a non-aromatic cyclopropane.
  • Functional groups : Ether (cyclopropyloxy), amine, and oxadiazole.

Table 2: Comparative Analysis with Analogues

Compound Substituents Biological Activity
5-Phenyl-1,3,4-thiadiazol-2-amine Phenyl, thiadiazole Antimicrobial
Zibotentan Sulfonamide, oxadiazole Anticancer
5-Cyclopropyl-1,2,4-oxadiazol-3-yl Cyclopropyl, oxadiazole Neuroprotective (hypothetical)

The compound’s classification underscores its role in structure-activity relationship (SAR) studies, particularly in optimizing pharmacokinetic profiles while retaining heterocyclic bioactivity.

Properties

IUPAC Name

5-(4-cyclopropyloxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-11-14-13-10(16-11)7-1-3-8(4-2-7)15-9-5-6-9/h1-4,9H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOECNUXHGPJYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677736
Record name 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219828-30-4
Record name 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades. Long-term exposure to the compound can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal dynamics in experimental settings.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes, highlighting the importance of understanding its subcellular dynamics.

Biological Activity

5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H11_{11}N3_3O2_2, with a molecular weight of approximately 219.22 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with cyclopropyl-containing reagents under controlled conditions to form the desired oxadiazole structure. While specific synthetic pathways are not detailed in the available literature, similar compounds have been synthesized using methods involving cyclization reactions and functional group modifications.

Antitumor Activity

Research has indicated that oxadiazole derivatives exhibit significant antitumor properties. For instance, a study involving analogs of 1,2,4-oxadiazoles demonstrated varying degrees of cytotoxicity against multiple cancer cell lines. One analog showed an IC50 value of approximately 9.4 µM against a panel of 11 cell lines, suggesting that modifications in the oxadiazole structure can enhance biological activity .

Inhibition of Enzymatic Activity

Recent studies have identified 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase activity. Notum is a negative regulator of the Wnt signaling pathway, which plays a crucial role in various cancers. The optimization of these compounds has led to significant improvements in their inhibitory effects, making them potential candidates for further development as therapeutic agents targeting Wnt-related pathways .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is hypothesized that the oxadiazole ring may interact with specific biological targets through hydrogen bonding and π-stacking interactions due to its electron-rich nature.

Case Studies and Research Findings

StudyFindings
Synthesis and Characterization Novel oxadiazole derivatives were synthesized showing promising antitumor activity .
Inhibition Studies Identification of potent Notum inhibitors among oxadiazole derivatives; significant improvement in activity through structural optimization .
Pharmacokinetics Studies on related compounds demonstrated good plasma exposure and partial blood-brain barrier penetration .

Comparison with Similar Compounds

Structural and Electronic Differences

The 1,3,4-oxadiazole scaffold is versatile, with biological activity heavily influenced by substituents on the phenyl ring and the amine group. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Features
Compound Name Substituent on Phenyl Ring Amine Group Molecular Weight (g/mol) Key Properties/Activities References
5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine Cyclopropyloxy (C₃H₅O) -NH₂ 231.25 Moderate lipophilicity, metabolic stability
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine Trifluoromethyl (CF₃) -NH-C₆H₁₃ 343.34 Mild antimycobacterial activity (MIC ≥ 62.5 µM)
N-Dodecyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine Nitro (NO₂) -NH-C₁₂H₂₅ 385.47 High lipophilicity, potential antimicrobial use
5-(4-Chlorophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine Chloro (Cl) -NH-C₁₂H₂₅ 374.93 Enhanced halogen bonding, broad-spectrum activity
5-[4-(Methoxyphenyl)]-1,3,4-oxadiazol-2-amine derivatives Methoxy (OCH₃) Varied alkyl chains ~250–400 Anticancer activity (e.g., GP 15.43–46.82)
Key Observations:

Electronic Effects: Cyclopropyloxy: Moderately electron-donating due to oxygen, but cyclopropane’s ring strain may limit conjugation. Trifluoromethyl (CF₃): Strongly electron-withdrawing, enhancing metabolic stability and lipophilicity . Nitro (NO₂): Electron-withdrawing, deactivating the phenyl ring and altering reactivity . Methoxy (OCH₃): Electron-donating, increasing electron density on the oxadiazole ring .

Steric Effects :

  • Cyclopropyloxy’s small size reduces steric hindrance compared to bulkier groups like cyclopentyloxy .
  • Long alkyl chains (e.g., dodecyl) increase lipophilicity but may reduce solubility .

Preparation Methods

Stepwise Synthetic Route:

Step 1: Synthesis of 4-(Cyclopropyloxy)benzoic acid or ester precursor

  • Starting from 4-hydroxybenzoic acid or 4-hydroxybenzyl derivatives, the cyclopropyloxy group is introduced by alkylation with cyclopropyl bromide or cyclopropyl tosylate under basic conditions (e.g., potassium carbonate in acetone or DMF).
  • The resulting 4-(cyclopropyloxy)benzoic acid or methyl ester serves as the aromatic acid precursor.

Step 2: Formation of 4-(Cyclopropyloxy)benzohydrazide

  • The acid or ester is converted to the corresponding hydrazide by reaction with hydrazine hydrate, typically under reflux in ethanol or methanol.

Step 3: Cyclization to this compound

  • The hydrazide undergoes cyclodehydration to form the oxadiazole ring.
  • Common cyclization reagents include phosphorus oxychloride (POCl3), p-toluenesulfonyl chloride (TsCl) with triethylamine, or iodine with potassium carbonate.
  • The reaction conditions often involve refluxing in suitable solvents such as acetonitrile, DMF, or chlorinated solvents.
  • This step yields the target this compound with moderate to high yields (typically 67–98% reported for related compounds).

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation Cyclopropyl bromide, K2CO3, acetone or DMF, reflux 75–90 Introduces cyclopropyloxy group on phenyl
2 Hydrazinolysis Hydrazine hydrate, EtOH or MeOH, reflux 80–95 Converts ester/acid to hydrazide
3 Cyclization to oxadiazole POCl3 or TsCl + Et3N, reflux or room temp 67–98 Forms 1,3,4-oxadiazol-2-amine ring

Yields depend on purity of starting materials and reaction optimization. The cyclization step is critical and can be tuned by choice of reagent and temperature.

Characterization and Purity Confirmation

Summary Table of Preparation Methods for 5-Aryl-1,3,4-oxadiazol-2-amines Including Cyclopropyloxy Derivatives

Preparation Stage Typical Reagents/Conditions Yield Range (%) Comments
Aryl ester/hydrazide synthesis Esterification (MeOH/H2SO4), hydrazinolysis 80–95 Starting from aromatic acid derivatives
Alkylation of phenol (if needed) Cyclopropyl bromide, K2CO3, acetone or DMF 75–90 Introduces cyclopropyloxy substituent
Cyclization to oxadiazole POCl3 or TsCl + Et3N, reflux or room temperature 67–98 Forms oxadiazole ring with amine at C2
Purification Recrystallization, chromatography N/A Ensures high purity

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine?

The synthesis typically involves cyclization reactions of substituted hydrazides or thiosemicarbazides. For example, phosphorous oxychloride (POCl₃)-mediated cyclization under reflux conditions (90–120°C) is a widely used method, as demonstrated in the synthesis of structurally similar 1,3,4-oxadiazoles . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields. Post-synthesis purification often involves recrystallization from solvent mixtures (e.g., DMSO/water) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Key characterization methods include:

  • IR spectroscopy to confirm functional groups (e.g., N–H stretching in the amine group).
  • ¹H/¹³C NMR to verify substituent positions and cyclopropane ring integrity.
  • Single-crystal X-ray diffraction to determine the three-dimensional molecular structure and hydrogen-bonding networks, as shown in studies of analogous oxadiazole derivatives (e.g., mean C–C bond length = 0.003 Å, R factor = 0.045) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening often includes:

  • Antioxidant assays (e.g., DPPH radical scavenging) to assess free radical neutralization capacity.
  • Anticancer activity via one-dose assays against cancer cell lines (e.g., IC₅₀ determination).
  • Antimicrobial testing using disk diffusion or microdilution methods .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

Molecular docking studies and density functional theory (DFT) calculations can predict binding affinities to biological targets (e.g., enzymes or receptors). For example, docking analyses of pyridine-substituted oxadiazoles revealed interactions with active-site residues, guiding SAR optimization . Advanced tools like molecular dynamics simulations further explore conformational stability in solution .

Q. What experimental strategies address contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay protocols (e.g., cell line specificity, concentration ranges). To resolve these:

  • Dose-response curves (multi-concentration testing) improve reproducibility.
  • Standardized positive controls (e.g., doxorubicin for cytotoxicity) ensure cross-study comparability.
  • Mechanistic studies (e.g., apoptosis assays, ROS detection) identify underlying pathways, distinguishing direct effects from off-target interactions .

Q. How does the compound’s crystal structure inform its reactivity and intermolecular interactions?

X-ray crystallography reveals critical packing motifs, such as N–H⋯N hydrogen bonds forming 3D networks. These interactions influence solubility, stability, and potential co-crystallization with biological targets. For instance, the planar oxadiazole ring in related compounds facilitates π-π stacking with aromatic residues in enzyme active sites .

Methodological Considerations

Q. What protocols optimize the scalability of synthetic routes for derivatives?

  • Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes).
  • Green chemistry approaches (e.g., solvent-free conditions, recyclable catalysts) enhance sustainability .

Q. How can environmental fate studies be designed for this compound?

Long-term projects should assess:

  • Physicochemical properties (log P, hydrolysis rates) to predict environmental persistence.
  • Ecotoxicology across trophic levels (e.g., Daphnia magna for aquatic toxicity).
  • Metabolite identification via LC-MS/MS to track biodegradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine

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